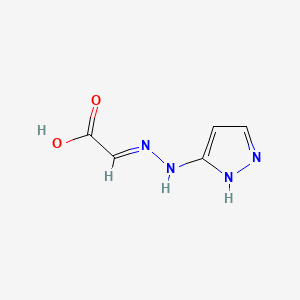
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid is a compound with the molecular formula C5H6N4O2 and a molecular weight of 154129 It features a pyrazole ring, which is a five-membered aromatic ring with two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles under mild conditions . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production methods for (2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinylidene group.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkylating agents for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic systems.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of (2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The hydrazinylidene group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole: A basic structure with a five-membered ring containing two nitrogen atoms.
1,2,3-Triazole: Another five-membered ring compound with three nitrogen atoms, known for its stability and reactivity.
Imidazole: A five-membered ring with two non-adjacent nitrogen atoms, widely used in pharmaceuticals.
Uniqueness
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
132501-63-4 |
|---|---|
Molekularformel |
C5H6N4O2 |
Molekulargewicht |
154.129 |
IUPAC-Name |
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C5H6N4O2/c10-5(11)3-7-9-4-1-2-6-8-4/h1-3H,(H,10,11)(H2,6,8,9)/b7-3+ |
InChI-Schlüssel |
PFYCCKVTJBUSMT-XVNBXDOJSA-N |
SMILES |
C1=C(NN=C1)NN=CC(=O)O |
Synonyme |
1,1-Ethenediol,2-(1H-pyrazol-3-ylazo)-,(Z)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















